molecular formula C7H5F3N2O B149125 4-(Trifluoromethyl)nicotinamide CAS No. 158062-71-6

4-(Trifluoromethyl)nicotinamide

Cat. No.: B149125
CAS No.: 158062-71-6
M. Wt: 190.12 g/mol
InChI Key: JUIWZYBJXUPIKF-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)nicotinamide is an organic compound with the molecular formula C₇H₅F₃N₂O It is a derivative of nicotinamide, where a trifluoromethyl group is attached to the fourth position of the pyridine ring

Scientific Research Applications

4-(Trifluoromethyl)nicotinamide has a wide range of applications in scientific research:

Safety and Hazards

When handling 4-(Trifluoromethyl)nicotinamide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)nicotinamide interacts with various enzymes and proteins. For instance, it has been found to influence the activity of alcohol dehydrogenases and ene-reductases

Cellular Effects

Some related compounds, such as nicotinamide, have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound blocks the reuptake transporter protein, inhibiting the reuse of serotonin . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable and does not degrade easily

Dosage Effects in Animal Models

Related compounds such as nicotinamide have been studied in animal models, showing that the effects can vary with dosage

Metabolic Pathways

It is known that nicotinamide, a related compound, plays a crucial role in the metabolism of cells, being involved in the synthesis of NAD+, a vital coenzyme in cellular metabolism . It is possible that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-1,1,1-trifluoro-3-alkene-2-ketone and acrylonitrile.

    Michael Addition: These starting materials undergo a Michael addition reaction.

    Ring Closure: The intermediate formed is then subjected to a ring-closing reaction.

    Hydrolysis: Finally, the product is hydrolyzed to yield this compound.

Industrial Production Methods

For industrial production, the process involves:

Chemical Reactions Analysis

4-(Trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens and other nucleophiles.

Comparison with Similar Compounds

4-(Trifluoromethyl)nicotinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific trifluoromethyl substitution on the nicotinamide ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-2-12-3-4(5)6(11)13/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIWZYBJXUPIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382187
Record name 4-Trifluoromethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158062-71-6
Record name 4-Trifluoromethylnicotinamide
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URL https://commonchemistry.cas.org/detail?cas_rn=158062-71-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Trifluoromethylnicotinamide
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Record name 4-Trifluoromethylnicotinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)nicotinamide
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URL https://echa.europa.eu/information-on-chemicals
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Record name 4-TRIFLUOROMETHYLNICOTINAMIDE
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Synthesis routes and methods I

Procedure details

3-[(4,4,4-Trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile (a mixture of IIa and IIb; 1.90 g, 10 mmol) was dissolved in ethanol (15 ml), and sodium hydroxide (600 mg, 17 mmol) was added. The mixture was heated under reflux for 8 hours. The reaction solution was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (a eluting solvent: hexane/acetone=1/1) to obtain 0.53 g (yield 26.5%) of the title compound.
Name
3-[(4,4,4-Trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Name
hexane acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
26.5%

Synthesis routes and methods II

Procedure details

3-[(4,4,4-Trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile (a mixture of IIa and IIb; 1.90 g, 10 mmol) was dissolved in methanol (15 ml), and potassium hydroxide (990 mg, 15 mmol) was added. The mixture was heated under reflux for 6 hours. The reaction solution was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (a eluting solvent: hexane/acetone=1/1) to obtain 1.03 g (yield 52.6%) of the title compound.
Name
3-[(4,4,4-Trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
990 mg
Type
reactant
Reaction Step Two
Name
hexane acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
52.6%

Synthesis routes and methods III

Procedure details

A solution comprising 3 g of 4-trifluoromethyl-3-pyridine carboxylic acid, 6.7 ml of thionyl chloride and 20 ml of benzene, was refluxed under heating for 1.5 hours in the presence of a catalytic amount of dimethylformamide. Excess thionyl chloride and benzene were distilled off. Then, the residue was dissolved in 5 ml of ethyl acetate. This solution was gradually dropwise added to 20 ml of ammonia under cooling with ice. After completion Of the dropwise addition, the mixture was stirred at room temperature for 30 minutes. Then, water and ethyl acetate were distilled off under reduced pressure. The residue was extracted with heated ethyl acetate to obtain 2.1 g of 4-trifluoromethyl-3-pyridine carboxamide (melting point: 162.7° C.) as the desired product.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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